Tetra(Cyanoethoxymethyl) Methane
Overview
Description
Tetra(Cyanoethoxymethyl) Methane is a branched PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
Tetra(Cyanoethoxymethyl) Methane is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound acts as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors These could include the presence of the target protein and E3 ubiquitin ligase, the state of the ubiquitin-proteasome system, and the overall cellular environment
Biochemical Analysis
Biochemical Properties
Tetra(Cyanoethoxymethyl) Methane plays a significant role in biochemical reactions as both a cyano and ethoxy donor. It interacts with various enzymes and proteins, facilitating organic synthesis reactions. For instance, it can act as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it helps in the degradation of target proteins by the ubiquitin-proteasome system . The nitrile groups in this compound can be hydrolyzed, reduced, or ejected as cyanide ions, which further participate in biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, potentially affecting their function and stability. The compound’s role in PROTAC synthesis suggests that it can modulate protein levels within cells, thereby impacting cell function and signaling pathways . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to donate cyano and ethoxy groups allows it to participate in various organic reactions, influencing gene expression and protein function . Its role in PROTAC synthesis involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the protein’s ubiquitination and subsequent degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its high thermal and chemical stability, which allows it to maintain its activity over extended periods . Its degradation products, such as cyanide ions, can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including potential cyanide toxicity . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tetra(Cyanoethoxymethyl) Methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions[][1].
Major Products
Scientific Research Applications
Tetra(Cyanoethoxymethyl) Methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of intermediates for other compounds.
Biology: The compound is investigated for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its use as a drug candidate for cancer treatment.
Industry: It serves as a precursor in the production of high-performance polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- Tetra(Cyanomethyl) Methane
- Tetra(Ethoxymethyl) Methane
- Tetra(Butoxymethyl) Methane
Properties
IUPAC Name |
3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHZOTTWSNEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293218 | |
Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2465-91-0 | |
Record name | NSC87888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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